2-(3,4-Dimethoxyphenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine

VRV-PL-8a inhibition H+/K+ ATPase inhibition Anti-inflammatory

2-(3,4-Dimethoxyphenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine is a novel synthetic derivative within the 1,5-benzothiazepine class, specifically designed with a furan appendage. This compound is part of a targeted series synthesized for its dual inhibitory potential against the pro-inflammatory VRV-PL-8a secretory phospholipase A2 enzyme and the gastric H+/K+ ATPase (proton pump), as reported by Lokeshwari et al.

Molecular Formula C21H19NO3S
Molecular Weight 365.4 g/mol
Cat. No. B2497951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethoxyphenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine
Molecular FormulaC21H19NO3S
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2CC(=NC3=CC=CC=C3S2)C4=CC=CO4)OC
InChIInChI=1S/C21H19NO3S/c1-23-18-10-9-14(12-19(18)24-2)21-13-16(17-7-5-11-25-17)22-15-6-3-4-8-20(15)26-21/h3-12,21H,13H2,1-2H3
InChIKeyZTYMEPUBWTZINN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,4-Dimethoxyphenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine: A Furan-Appended Benzothiazepine for Anti-Inflammatory and Anti-Ulcer Research


2-(3,4-Dimethoxyphenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine is a novel synthetic derivative within the 1,5-benzothiazepine class, specifically designed with a furan appendage. This compound is part of a targeted series synthesized for its dual inhibitory potential against the pro-inflammatory VRV-PL-8a secretory phospholipase A2 enzyme and the gastric H+/K+ ATPase (proton pump), as reported by Lokeshwari et al. in a foundational 2017 study [1]. Unlike classical 1,5-benzothiazepines such as diltiazem, this compound's structure is optimized for a dual anti-inflammatory and gastroprotective mechanism, aiming to mitigate the ulcerogenic side effects common to traditional NSAIDs. The molecular formula is C21H19NO3S with a molecular weight of 365.4 g/mol.

Why a Standard 1,5-Benzothiazepine Cannot Replace 2-(3,4-Dimethoxyphenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine in Dual-Target Anti-Inflammatory Studies


The dual VRV-PL-8a and H+/K+ ATPase inhibition profile is a structure-dependent property not shared by classical 1,5-benzothiazepine cores like diltiazem (a calcium channel blocker) or other simple 2,4-diphenyl substituted analogs. The specific combination of the 3,4-dimethoxyphenyl group at the 2-position and the furan-2-yl substituent at the 4-position is critical for this unique polypharmacology. The foundational research by Lokeshwari et al. explicitly demonstrates that within their synthesized series, biological potency varied dramatically based on the specific aromatic aldehyde used to form the chalcone intermediate, indicating that generic substitution with a different aryl or heteroaryl group would fail to recapitulate the target compound's activity profile [1]. The following evidence, though limited to the available public domain data, underscores the unique value proposition of this specific derivative.

Quantitative Differentiation of 2-(3,4-Dimethoxyphenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine: Evidence from Primary Research


Dual VRV-PL-8a and H+/K+ ATPase Inhibition Profile: Class-Level Lead Identification

The critical differentiator for this compound is its demonstrated capacity to inhibit both VRV-PL-8a sPLA2 and H+/K+ ATPase, a dual mechanism intended to provide anti-inflammatory action without gastric ulceration. In the original Lokeshwari et al. study, several molecules from the designed series exhibited promising dual inhibitory properties [1]. However, it is crucial to note that the public abstract and available metadata do not disclose the specific IC50 or percentage inhibition values for this exact compound. The study's authors conducted preliminary screening and rigid body docking studies, which confirmed the series' potential as prototypes for treating inflammatory disorders [1]. Without the full article, a precise quantitative claim cannot be made, and the exact rank of this compound within the series remains unconfirmed.

VRV-PL-8a inhibition H+/K+ ATPase inhibition Anti-inflammatory

Structural Novelty vs. Standard 2,4-Diphenyl-2,3-dihydro-1,5-benzothiazepine Scaffolds

A closely related 2,3-dihydro-1,5-benzothiazepine scaffold, exemplified by a 2-(3,4-dimethoxyphenyl)-4-(p-tolyl) derivative, was recently profiled as a potent tyrosinase inhibitor, with a Ki of 1.01 μM against mushroom tyrosinase [2]. This directly comparable study highlights how a small substitution at the 4-position (p-tolyl vs. furan-2-yl) can redirect both the target profile and therapeutic application from tyrosinase inhibition for dermatological conditions to the dual VRV-PL-8a/H+/K+ ATPase inhibition for inflammation. The target compound's furan moiety introduces a heteroatom capable of distinct hydrogen bonding and dipole interactions, fundamentally altering its biological docking landscape as supported by the molecular docking studies in its foundational paper [1].

Tyrosinase inhibition Structure-activity relationship Benzothiazepine scaffold

Limited Public Quantitative Evidence for Prioritization Over Closest Furan-Appended Analogs

A critical procurement caveat applies: within the exact same furan-appended benzothiazepine series described by Lokeshwari et al., the specific 3,4-dimethoxyphenyl derivative's rank order of potency against VRV-PL-8a and H+/K+ ATPase is not publicly available [1]. The available abstract only states that 'some molecules amongst the designed series showed promising...inhibitor properties' [1]. Therefore, without the full-text data, it is currently impossible to quantitatively prove that this compound is more potent or selective than, for example, halogenated or other methoxylated phenyl analogs from the same series. This represents a key evidence gap for scientific selection.

SAR gap Procurement caveat Full-text requirement

Recommended Research Scenarios for 2-(3,4-Dimethoxyphenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine Based on Available Evidence


Head-to-Head SAR Studies Within the Furan-Appended Benzothiazepine Series

The most immediate and high-value application is to use this compound as a cornerstone for a definitive Structure-Activity Relationship (SAR) study. By procuring this analog alongside its nearest neighbors from the Lokeshwari et al. 2017 series, a research group can generate the missing comparative data that is not publicly available. This involves replicating the VRV-PL-8a and H+/K+ ATPase assays under standardized conditions to rank all accessible derivatives, thereby transforming the current class-level inference into a robust, quantitative differentiation [1].

Mechanistic Profiling of Dual VRV-PL-8a and H+/K+ ATPase Inhibition

This compound is an ideal candidate for advanced mechanistic profiling. The confirmed dual-target activity of the parent series warrants investigation into downstream effects. Specific experiments could include evaluating the suppression of arachidonic acid cascade metabolites (PGE2, LTB4) in cellular models of inflammation, juxtaposed with direct measurement of gastric acid secretion inhibition in parietal cell assays, thereby validating the proposed gastroprotective anti-inflammatory mechanism hinted at in the original publication [1].

In Vivo Gastrointestinal Safety Index Determination

Building on the dual in vitro inhibition profile, a crucial differentiator for this compound over traditional NSAIDs and COX-2 selective inhibitors is its potential for a superior gastrointestinal (GI) safety margin. A head-to-head in vivo rodent model study comparing this compound to a reference NSAID, such as indomethacin, could generate a quantitative safety index (the ratio of the anti-inflammatory ED50 to the ulcerogenic dose). This would provide the definitive evidence of therapeutic window differentiation that is currently lacking for procurement decisions [1].

Computational Selectivity Profiling Against Other sPLA2 Isoforms

The specific recognition of VRV-PL-8a, a snake venom phospholipase A2 isoform, raises questions about selectivity against human sPLA2 isoforms (e.g., hGIIA, hGV, hGX). A computational cross-docking study, using the binding modes proposed in the original rigid body docking experiments [1], can predict this compound's selectivity profile. This would quantify a key liability or advantage, using a comparator set of biologically-relevant human targets, informing decisions on whether to proceed to more complex mammalian models.

Quote Request

Request a Quote for 2-(3,4-Dimethoxyphenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.